![molecular formula C7H9N5O B13403797 6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide](/img/structure/B13403797.png)
6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with an amino group, a hydrazinylidenemethyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.
Formation of the Hydrazinylidenemethyl Group: This group can be introduced by reacting the pyridine derivative with hydrazine and formaldehyde under controlled conditions.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid derivative with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The amino and hydrazinylidenemethyl groups can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and carboxamide groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This inhibition can lead to various biological effects, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carboxamide: A simpler analog without the amino and hydrazinylidenemethyl groups.
6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide: A structurally related compound with a thieno ring.
1H-Pyrazolo[3,4-b]pyridines: Compounds with a pyrazole ring fused to the pyridine ring.
Uniqueness
6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide is unique due to the presence of both the amino and hydrazinylidenemethyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wider range of chemical reactions and potentially exhibit diverse biological activities.
Properties
Molecular Formula |
C7H9N5O |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C7H9N5O/c8-6-2-1-5(3-10-6)7(13)11-4-12-9/h1-4H,9H2,(H2,8,10)(H,11,12,13) |
InChI Key |
RIYATYLVQPAKPN-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=NC=C1C(=O)N/C=N/N)N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NC=NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-9-[5-o-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-3,9-dihydro-6h-purin-6-one](/img/structure/B13403721.png)
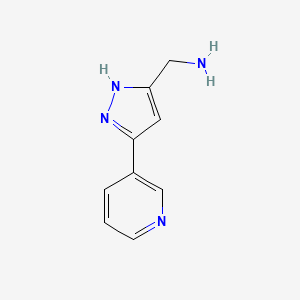
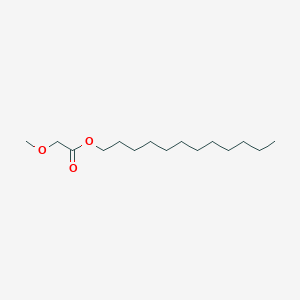
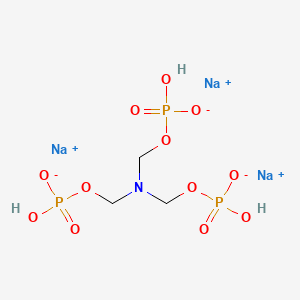
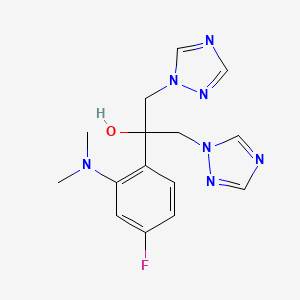
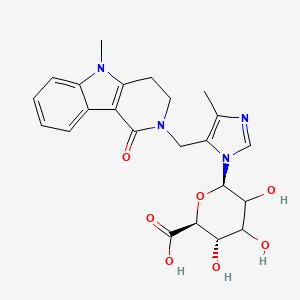
![3-[2-(Methylamino)ethyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13403755.png)
![alpha-[2-(Dimethylamino)-1-methylethyl]-alpha-methylbenzeneethanol](/img/structure/B13403766.png)
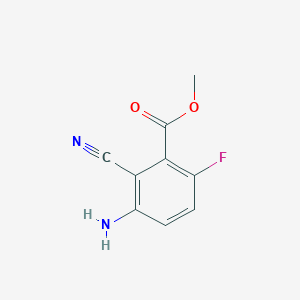
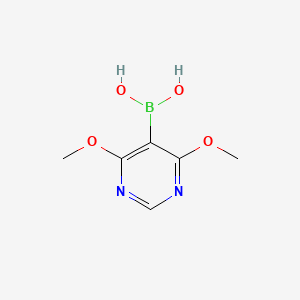

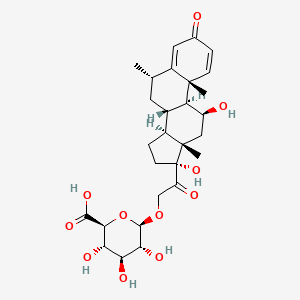
![1-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13403806.png)

